molecular formula C15H15N3O2 B12744287 2-(9H-Carbazol-4-yloxy)-N-hydroxypropanimidamide CAS No. 86346-54-5

2-(9H-Carbazol-4-yloxy)-N-hydroxypropanimidamide

Cat. No.: B12744287
CAS No.: 86346-54-5
M. Wt: 269.30 g/mol
InChI Key: MPQLUAKICRCLHW-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 2-(9H-Carbazol-4-yloxy)-N-hydroxypropanimidamide typically involves the reaction of 4-(oxiran-2-ylmethoxy)-9H-carbazole with appropriate reagents under specific conditions. One common method involves the use of a base catalyst to facilitate the reaction . The reaction conditions often include elevated temperatures and the presence of nucleophiles to achieve the desired product. Industrial production methods may involve scaling up these reactions and optimizing the conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

2-(9H-Carbazol-4-yloxy)-N-hydroxypropanimidamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives . Substitution reactions may involve the replacement of specific functional groups with other groups, leading to the formation of new derivatives with different properties . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-(9H-Carbazol-4-yloxy)-N-hydroxypropanimidamide involves its interaction with specific molecular targets and pathways. For example, it may act as a β-adrenergic receptor blocker, inhibiting the action of catecholamines and reducing the activation of adenylate cyclase . This leads to a decrease in the production of cyclic AMP and subsequent physiological effects. The compound may also exert its effects through antioxidant pathways, scavenging free radicals and reducing oxidative stress .

Comparison with Similar Compounds

2-(9H-Carbazol-4-yloxy)-N-hydroxypropanimidamide can be compared with other similar compounds, such as 3-(9H-Carbazol-4-yloxy)propane-1,2-diol and 1-(9H-Carbazol-4-yloxy)-3-(propan-2-ylamino)propan-2-ol . These compounds share a similar carbazole core structure but differ in their functional groups and side chains. The uniqueness of this compound lies in its specific functional groups, which contribute to its distinct chemical and biological properties. For example, the presence of the N-hydroxypropanimidamide group may enhance its antioxidant activity compared to other carbazole derivatives .

Properties

CAS No.

86346-54-5

Molecular Formula

C15H15N3O2

Molecular Weight

269.30 g/mol

IUPAC Name

2-(9H-carbazol-4-yloxy)-N'-hydroxypropanimidamide

InChI

InChI=1S/C15H15N3O2/c1-9(15(16)18-19)20-13-8-4-7-12-14(13)10-5-2-3-6-11(10)17-12/h2-9,17,19H,1H3,(H2,16,18)

InChI Key

MPQLUAKICRCLHW-UHFFFAOYSA-N

Isomeric SMILES

CC(/C(=N/O)/N)OC1=CC=CC2=C1C3=CC=CC=C3N2

Canonical SMILES

CC(C(=NO)N)OC1=CC=CC2=C1C3=CC=CC=C3N2

Origin of Product

United States

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